molecular formula C14H16O B12590449 3-(But-3-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one CAS No. 497945-74-1

3-(But-3-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one

Cat. No.: B12590449
CAS No.: 497945-74-1
M. Wt: 200.28 g/mol
InChI Key: JWUZRSNQNAXNMH-UHFFFAOYSA-N
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Description

3-(But-3-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one is an organic compound with a unique structure that combines a naphthalene ring with a butenyl side chain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(But-3-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one typically involves the reaction of a naphthalene derivative with a butenyl halide under specific conditions. One common method includes the use of a Friedel-Crafts alkylation reaction, where the naphthalene ring is alkylated with a butenyl halide in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, industrial methods may incorporate advanced purification techniques such as distillation and recrystallization to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

3-(But-3-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can lead to a variety of substituted naphthalene derivatives .

Scientific Research Applications

3-(But-3-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(But-3-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one involves its interaction with molecular targets and pathways within biological systems. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(But-3-en-1-yl)-3,4-dihydronaphthalen-1(2H)-one is unique due to its specific structural arrangement, which can influence its reactivity and interactions with other molecules. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

CAS No.

497945-74-1

Molecular Formula

C14H16O

Molecular Weight

200.28 g/mol

IUPAC Name

3-but-3-enyl-3,4-dihydro-2H-naphthalen-1-one

InChI

InChI=1S/C14H16O/c1-2-3-6-11-9-12-7-4-5-8-13(12)14(15)10-11/h2,4-5,7-8,11H,1,3,6,9-10H2

InChI Key

JWUZRSNQNAXNMH-UHFFFAOYSA-N

Canonical SMILES

C=CCCC1CC2=CC=CC=C2C(=O)C1

Origin of Product

United States

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